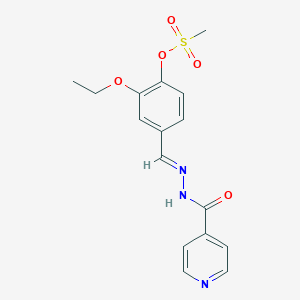![molecular formula C32H36N6O B304848 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304848.png)
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine, also known as ND-630, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by binding to the ATP-binding site of FAK, thereby inhibiting its activity. FAK is a cytoplasmic protein that plays a key role in cell adhesion, migration, and survival. It is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Biochemical and Physiological Effects
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of FAK, which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Advantages and Limitations for Lab Experiments
One advantage of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is that it has shown potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another advantage is that the synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is relatively simple and can be carried out in a laboratory setting. However, one limitation is that 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is still undergoing clinical trials, and its safety and efficacy in humans are not yet fully known.
Future Directions
There are several future directions for the study of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine. One direction is to further investigate its mechanism of action and how it inhibits the activity of FAK. Another direction is to study its efficacy in combination with other anti-cancer agents. Additionally, further clinical trials are needed to determine its safety and efficacy in humans. Finally, the development of more potent and selective FAK inhibitors is an area of ongoing research.
Conclusion
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of FAK, a protein that is overexpressed in many types of cancer. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies, and its synthesis is relatively simple. However, further research is needed to determine its safety and efficacy in humans, and the development of more potent and selective FAK inhibitors is an area of ongoing research.
Synthesis Methods
The synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine involves a series of chemical reactions that lead to the formation of the final compound. The starting materials for the synthesis are commercially available and include 2,6-diaminopyrimidine, 3-naphthalen-1-ylmethoxybenzaldehyde, and piperidine. The synthesis involves the condensation of these starting materials to form the final compound. The process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
properties
Product Name |
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine |
|---|---|
Molecular Formula |
C32H36N6O |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
N-[(E)-[3-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C32H36N6O/c1-5-17-37(18-6-1)31-22-30(34-32(35-31)38-19-7-2-8-20-38)36-33-23-25-11-9-15-28(21-25)39-24-27-14-10-13-26-12-3-4-16-29(26)27/h3-4,9-16,21-23H,1-2,5-8,17-20,24H2,(H,34,35,36)/b33-23+ |
InChI Key |
NRXOQAISXVZEMB-GZZLJNBRSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)NN=CC4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide](/img/structure/B304766.png)
![N'-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304767.png)
![N'-(3-chloro-5-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304769.png)
![N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304770.png)
![N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304771.png)
![6-{4-[2-nitro-4-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304773.png)
![(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304774.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B304776.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304777.png)
![(6Z)-6-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304778.png)
![6-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304782.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304788.png)